2-amino-4-(4-chlorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-4-(4-chlorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile features a pyrano[3,2-c]pyridine core substituted with a 4-chlorophenyl group at position 4, a 3,4-dimethoxyphenethyl chain at position 6, and a methyl group at position 5.
This article compares this compound with structurally related analogs, focusing on substituent effects, synthetic methodologies, and physicochemical properties.
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O4/c1-15-12-22-24(23(19(14-28)25(29)34-22)17-5-7-18(27)8-6-17)26(31)30(15)11-10-16-4-9-20(32-2)21(13-16)33-3/h4-9,12-13,23H,10-11,29H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBBLWSWBOSYMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C(=O)N1CCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(4-chlorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano-pyridine derivative that has gained attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrano[3,2-c]pyridine core, which is known for its diverse biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of functional groups such as the amino and carbonitrile groups enhances its lipophilicity and binding affinity to enzymes and receptors. This can lead to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Antiproliferative Effects : Similar compounds have shown the ability to induce apoptosis in cancer cell lines by disrupting tubulin dynamics and causing cell cycle arrest at the G2/M phase .
Anticancer Activity
Research indicates that derivatives of pyrano-pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of human cancer cell lines (e.g., HeLa and MCF-7) at low nanomolar concentrations . The mechanism often involves apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Compounds with similar structures have been investigated for their antimicrobial properties. They demonstrate varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives were found to be effective against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Studies have reported strong inhibitory effects against acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease mechanisms .
Case Studies
- Antitumor Activity : A study highlighted the synthesis of related pyrano-pyridine derivatives that exhibited potent antitumor activity through mechanisms involving DNA intercalation and apoptosis induction in cancer cells .
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of synthesized compounds against multiple bacterial strains, revealing moderate to strong antibacterial activity linked to structural features similar to those found in our target compound .
Research Findings Summary Table
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pyrano-pyridine scaffold is highly modular, with variations in substituents influencing electronic, steric, and pharmacokinetic properties. Key analogs include:
Table 1: Structural and Physicochemical Comparison
*Calculated molecular formula based on substituents.
†Collision cross-section (CCS) values for [M+H]+ adducts.
Key Observations:
Substituent Electronic Effects: The 3,4-dimethoxyphenethyl group in the target compound provides electron-donating methoxy groups, enhancing aromatic ring electron density. This contrasts with electron-withdrawing nitro (e.g., 3w) or halogen (e.g., 3-bromophenyl in Compound 14) substituents, which may reduce reactivity in electrophilic substitutions .
Lipophilicity and Bioavailability :
- The dimethoxyphenethyl chain likely increases lipophilicity compared to pyridinyl (CID 3846891) or hydroxymethyl (6h) groups, suggesting enhanced membrane permeability but possible metabolic instability due to methoxy groups .
- Nitro (3w) and bromo (Compound 14) substituents may reduce oral bioavailability due to higher molecular weight and polarity .
Table 2: Reaction Yields and Conditions
| Compound | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 3w | Reflux, 1 hour | 82% | |
| CID 3846891 | Pd-catalyzed coupling, 70°C, 9.5 hours | N/A | |
| Compound 14 | Multicomponent reaction, DMSO solvent | 97% |
Spectral and Physical Properties
- IR Spectroscopy : All compounds show characteristic nitrile (C≡N) stretches near 2180–2200 cm⁻¹ and carbonyl (C=O) peaks near 1630–1665 cm⁻¹, confirming core structural similarity .
- Melting Points : Higher melting points (e.g., 274–276°C for 3w) correlate with crystalline packing enhanced by nitro or halogen substituents .
- Collision Cross-Section (CCS) : The target compound and CID 3846891 share identical CCS values (200.4 Ų for [M+H]+), suggesting similar gas-phase conformations despite substituent differences .
Q & A
Q. How can synthetic routes be optimized to achieve high-purity target compound yields?
- Methodological Answer: A multi-step synthesis is typically employed, involving:
- Condensation: Reacting substituted acetophenones (e.g., 4-chlorophenyl derivatives) with aldehydes and cyanoacetate derivatives under reflux conditions in ethanol or DMF. Ammonium acetate is often used as a catalyst .
- Cyclization: Intramolecular cyclization facilitated by acidic or basic conditions (e.g., piperidine in aqueous hydrazine hydrate) to form the pyrano-pyridine core .
- Purification: Recrystallization from ethanol/DMF mixtures and column chromatography to isolate the product. Purity (>99%) can be confirmed via TLC and H NMR .
- Key Parameters: Reaction time (10–20 hours for reflux), stoichiometric ratios (1:1:1 for ketone:aldehyde:cyanoacetate), and solvent choice (DMF enhances solubility of aromatic intermediates) .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer:
- X-ray Crystallography: Resolves stereochemistry and confirms the fused pyrano-pyridine system. Cambridge Structural Database (CCDC) codes (e.g., CCDC-971311) provide validated crystallographic data .
- NMR Spectroscopy: H and C NMR identify substituents (e.g., 4-chlorophenyl at δ ~7.2 ppm, methoxy groups at δ ~3.8 ppm). NOESY confirms spatial arrangements of dimethoxyphenethyl groups .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., calculated m/z 505.15 vs. observed 505.14) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for bioactivity?
- Methodological Answer:
- Core Modifications: Replace the 3,4-dimethoxyphenethyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) substituents to assess impact on receptor binding .
- Scaffold Hybridization: Fuse with pyrimidine or thiazole rings (e.g., via Pd-catalyzed cross-coupling) to enhance metabolic stability .
- In Silico Docking: Use Schrödinger Suite or AutoDock to predict interactions with target proteins (e.g., kinase domains), prioritizing derivatives with lower binding energies .
Q. What experimental strategies resolve contradictions in reported synthetic yields (e.g., 70% vs. 95%)?
- Methodological Answer:
- Controlled Replicates: Conduct triplicate syntheses under identical conditions (reflux time, solvent purity) to identify variability sources .
- Byproduct Analysis: Use LC-MS to detect side products (e.g., uncyclized intermediates or oxidation byproducts) that reduce yield .
- Catalyst Screening: Compare ammonium acetate with alternatives (e.g., p-TsOH) to optimize cyclization efficiency .
Q. How can environmental persistence and degradation pathways be assessed?
- Methodological Answer:
- Hydrolysis Studies: Incubate the compound in buffers (pH 3–9) at 25–50°C, monitoring degradation via HPLC. Methoxy and cyano groups are hydrolysis-sensitive .
- Photolysis: Expose to UV light (254 nm) in aqueous/organic solvents to identify photodegradants (e.g., dechlorinated or oxidized products) .
- Microbial Degradation: Use soil slurry assays with LC-MS/MS to track biotransformation by Pseudomonas spp. or Actinobacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
